SalMeterol Xinafoate Adduct IMpurity
Beschreibung
Salmeterol Xinafoate Adduct Impurity (CAS 1330076-52-2) is a structurally related byproduct formed during the synthesis or degradation of salmeterol xinafoate, a long-acting β₂-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) therapies. This impurity arises from adduct formation involving the active pharmaceutical ingredient (API) and reactive intermediates or excipients, necessitating stringent control to ensure drug safety and efficacy .
Analytical methods like high-performance liquid chromatography (HPLC) and thermoanalytical techniques (e.g., modulated-temperature DSC) are employed to detect and quantify this impurity at trace levels (≤0.05%) .
Eigenschaften
IUPAC Name |
1-hydroxy-4-[[2-hydroxy-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl]methyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO6/c38-33-18-17-27(22-29(33)23-28-24-32(36(41)42)35(40)31-16-7-6-15-30(28)31)34(39)25-37-19-9-1-2-10-20-43-21-11-8-14-26-12-4-3-5-13-26/h3-7,12-13,15-18,22,24,34,37-40H,1-2,8-11,14,19-21,23,25H2,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBDIIWJKBGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740244 | |
| Record name | 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330076-52-2 | |
| Record name | 1-Hydroxy-4-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)phenyl)methyl)-2-naphthalenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330076522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-4-((2-HYDROXY-5-(1-HYDROXY-2-((6-(4-PHENYLBUTOXY)HEXYL)AMINO)ETHYL)PHENYL)METHYL)-2-NAPHTHALENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLK39DC9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Salmeterol Xinafoate Adduct Impurity primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the smooth muscle cells lining the airways, leading to relaxation and dilation of the bronchial passages.
Mode of Action
As a long-acting beta-2 adrenergic receptor agonist (LABA), Salmeterol Xinafoate Adduct Impurity binds to these receptors and activates them. This activation results in the relaxation of smooth muscle in the airways, thereby opening the airways and making it easier to breathe.
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Salmeterol Xinafoate Adduct Impurity triggers a cascade of biochemical reactions. It stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased levels of cyclic AMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells.
Pharmacokinetics
As a laba, it is known for its longer duration of action compared to short-acting beta-2 adrenergic receptor agonists.
Result of Action
The primary result of Salmeterol Xinafoate Adduct Impurity’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation. This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where narrowed airways can make breathing difficult.
Action Environment
The action, efficacy, and stability of Salmeterol Xinafoate Adduct Impurity can be influenced by various environmental factorsIt’s also important to note that the compound should be protected from light.
Biologische Aktivität
Salmeterol xinafoate is a long-acting beta-2 adrenergic receptor (β2AR) agonist primarily utilized for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has a notable affinity for the β2AR, with a dissociation constant (Ki) of approximately 1.5 nM, indicating its potency in activating this receptor. The adduct impurity of salmeterol xinafoate, often referred to as Salmeterol Xinafoate Adduct Impurity, has garnered attention due to its implications in drug formulation and potential biological activities.
Salmeterol acts by stimulating β2ARs on airway smooth muscle cells, leading to bronchodilation. The biological activity of the adduct impurity is closely linked to its interaction with these receptors and its effects on downstream signaling pathways:
- Inhibition of Inflammatory Mediators : Salmeterol significantly inhibits the production of pro-inflammatory cytokines in immune cells such as RAW264.7 and THP-1 cells. This effect is mediated through the downregulation of various signaling pathways, including the mitogen-activated protein kinases (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation .
- Cell Survival and Apoptosis : Research indicates that salmeterol can prevent cell death in retinal Müller cells under high glucose conditions, suggesting a protective role against oxidative stress. However, when combined with IRS-1 shRNA, salmeterol treatment led to increased cell death, indicating complex interactions that may depend on cellular context .
In Vivo Studies
In vivo studies have demonstrated salmeterol's efficacy in reducing airway hyperresponsiveness (AHR) in allergic mouse models. The administration of salmeterol resulted in a significant decrease in AHR in a dose-dependent manner, highlighting its therapeutic potential in managing asthma and related conditions .
Toxicological Considerations
The Salmeterol Xinafoate Adduct Impurity is also relevant in toxicological studies. It is involved in the quality control processes during drug formulation and has been assessed for its safety profile as part of Abbreviated New Drug Application (ANDA) filings with the FDA . Understanding the impurities associated with salmeterol is critical for ensuring the safety and efficacy of pharmaceutical products.
Data Table: Summary of Biological Activities
Case Study 1: Inflammation Modulation
A study investigated the impact of salmeterol on inflammatory responses in THP-1 cells. Results indicated that salmeterol effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involved inhibition of NF-κB translocation to the nucleus, thereby preventing transcriptional activation of inflammatory genes.
Case Study 2: Airway Response
In an experimental model using ovalbumin (OVA)-sensitized mice, salmeterol administration led to a marked decrease in bronchoconstriction following allergen exposure. This study underscores the clinical relevance of salmeterol as a therapeutic agent for asthma management.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Salmeterol-Related Impurities
Salmeterol xinafoate impurities (e.g., Impurity D, F, G) share structural motifs with the parent compound but differ in functional groups or stereochemistry. For example:
- Salmeterol Impurity D (CAS 1391052-04-2) : Lacks the xinafoate counterion, affecting solubility and pharmacokinetics.
- Salmeterol Impurity F (CAS 1391054-40-2) : Contains an altered hydroxylation pattern on the benzene ring, altering receptor binding .
Cross-Compound Comparison with Other β₂-Agonist Impurities
Impurities in other β₂-agonists, such as salbutamol and formoterol , exhibit distinct structural deviations:
- Salbutamol Glyoxal Impurity (CAS 898542-80-8) : Formed via oxidation of the primary alcohol group, contrasting with the adduct-driven origin of salmeterol xinafoate impurities .
Analytical and Regulatory Comparison
Analytical Techniques
Regulatory Specifications
| Pharmacopeia | Impurity Limit (w/w) | Key Requirement |
|---|---|---|
| USP 40 | ≤0.15% | 5-min column equilibration for HPLC |
| EP 10.0 | ≤0.10% | Resolution ≥1.0 between salmeterol and Impurity B |
Data Tables
Table 1: Structural and Physicochemical Properties
Vorbereitungsmethoden
Methanesulfonyl Chloride-Mediated Adduct Formation
A key pathway involves the reaction of salmeterol intermediates with methanesulfonyl chloride, a reagent used to activate hydroxyl groups for nucleophilic substitution. For example, 4-phenylbutyl methanesulfonate (19) forms when 4-phenylbutanol reacts with methanesulfonyl chloride in dichloromethane at 10–15°C. Incomplete removal of this intermediate leads to adduct impurities during subsequent coupling reactions.
Experimental Conditions :
Dibromohexane-Induced Alkylation
The use of 1,6-dibromohexane in synthesizing hexyl ether intermediates can generate bromoalkyl adducts. For instance, reacting N-benzyl-6-(4-phenylbutoxy)hexan-1-amine with excess dibromohexane at 45–50°C produces a brominated side product, which persists through downstream steps.
Key Data :
Process-Related Factors Influencing Adduct Impurity Formation
Crystallization Conditions and Solvent Selection
Patent literature highlights the role of high-temperature crystallization in minimizing adduct impurities. For example, isolating salmeterol xinafoate at 60–72°C using methyl ethyl ketone (MEK) and heptane reduces impurity retention by 40% compared to room-temperature methods.
Optimized Crystallization Protocol :
| Parameter | Value |
|---|---|
| Solvent | MEK + 0.5–3% water |
| Antisolvent | Heptane (100–130% w/w of MEK) |
| Temperature | 60–72°C |
| Yield | 91.3% |
| Mean Particle Size | 25 μm |
This method suppresses adduct formation by ensuring rapid precipitation of the pure API, leaving impurities dissolved in the mother liquor.
Impact of Base Purification
Crude salmeterol base often contains 5–7% adduct impurities due to residual alkylating agents. Recrystallization from cyclopentyl methyl ether (CPME) and heptane at 65°C reduces impurity levels to <0.1%.
Analytical Characterization of the Adduct Impurity
Chromatographic Profiling
Reverse-phase HPLC (RP-HPLC) remains the gold standard for quantifying the adduct impurity. The European Pharmacopoeia method specifies:
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Salmeterol Xinafoate Adduct Impurity?
Answer: The U.S. Pharmacopeia (USP) monograph for Salmeterol Xinafoate specifies reversed-phase high-performance liquid chromatography (HPLC) as the primary method for impurity analysis. Key parameters include:
- Column : C18 (15 cm × 4.6 mm, 5 µm)
- Mobile phase : Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
- Detection : UV at 225 nm.
- System suitability : Resolution ≥1.0 between salmeterol and its related compound BI1S, tailing factor ≤2.5 for salmeterol, and equilibration time of 5 minutes to ensure reproducibility .
Impurity quantification uses the formula:
where = peak response of the impurity and = total peak responses (excluding hydroxynaphthoic acid) .
Basic: What are the acceptance criteria for Salmeterol Xinafoate impurities in pharmacopeial standards?
Answer: The USP requires:
- Total impurities : Sum of all peaks ≥0.05% (Table 2 of the USP monograph).
- Individual unspecified impurities : ≤0.10%.
- Specified impurities (e.g., BI1S): Limits defined in regulatory monographs.
A 2017 revision adjusted the purity requirement from NLT 1.2 to NLT 1.0 due to feasibility concerns, emphasizing method robustness .
Basic: How can researchers characterize the solubility of Salmeterol Xinafoate Adduct Impurity in different solvent systems?
Answer: Use the Jouyban-Acree model to predict solubility in co-solvent mixtures (e.g., water-dioxane or ethanol-ethyl acetate). This model integrates temperature-dependent parameters and solvent-solvent interactions to optimize dissolution for analytical or formulation studies. Experimental validation via UV spectrophotometry or HPLC is required to confirm predictions .
Advanced: What challenges arise when developing stability-indicating methods for Salmeterol Xinafoate Adduct Impurity?
Answer: Key challenges include:
- Degradation pathway interference : Acidic/basic conditions may hydrolyze the xinafoate adduct, requiring pH-controlled mobile phases.
- Polymorphic impurities : Use modulated-temperature differential scanning calorimetry (MTDSC) to detect trace amorphous content, which affects stability .
- Forced degradation studies : Stress samples (heat, light, oxidation) must be analyzed under ICH Q2(R1) guidelines to validate method specificity .
Advanced: How do impurities impact preclinical studies of Salmeterol Xinafoate in oncology models?
Answer: In murine breast cancer models, impurities can alter pharmacokinetics, leading to variable efficacy outcomes. For example, impurities ≥0.1% reduced the antitumor effect of Salmeterol Xinafoate in MMTV-PyMT mice. Researchers must:
- Profile impurities : Use HPLC-MS to correlate impurity levels with bioactivity.
- Include control groups : Compare batches with/without spiked impurities to isolate their effects .
Advanced: What strategies are used for structural elucidation and synthesis of Salmeterol Xinafoate impurity reference standards?
Answer:
- Impurity synthesis : Follow routes outlined in USP Reference Standards (e.g., Impurity A: (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol).
- Characterization : Combine NMR, high-resolution MS, and X-ray diffraction for structural confirmation.
- Quality control : Toronto Research Chemicals’ protocols include synthetic route optimization, purity testing (>95%), and batch-to-batch consistency checks .
Advanced: How can researchers resolve contradictions in impurity profiles generated by HPTLC vs. HPLC methods?
Answer:
- Method comparison : Validate both techniques per ICH Q2(R1). HPTLC may overestimate polar impurities due to lower resolution.
- Data reconciliation : Use LC-MS to identify discrepancies (e.g., co-eluting peaks in HPLC).
- Cross-validation : Analyze 10+ batches to establish correlation coefficients between methods .
Advanced: What regulatory considerations apply to impurity method validation for Salmeterol Xinafoate combination products (e.g., with fluticasone)?
Answer: For co-formulated inhalers (e.g., AIRDUO RESPICLICK):
- Specificity : Ensure no interference from fluticasone propionate or excipients.
- FDA draft guidelines : Require demonstration of method robustness across metered-dose and dry-powder inhaler formats .
Advanced: How are polymorphic impurities in Salmeterol Xinafoate detected and quantified?
Answer:
- Thermal analysis : MTDSC detects polymorphic transitions by measuring heat flow changes.
- X-ray powder diffraction (XRPD) : Identifies crystalline impurities at levels ≥1%.
- Limit of detection (LOD) : Raman spectroscopy achieves LOD of 0.5% for polymorphic adducts .
Advanced: What statistical approaches are used to validate impurity quantification methods under ICH guidelines?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
